molecular formula C29H28N2O3S B11654206 ethyl 2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11654206
M. Wt: 484.6 g/mol
InChI Key: MZUMLESOECOQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline and thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound combines the quinoline and thiophene moieties, which are both significant in the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the quinoline and thiophene intermediates. The quinoline moiety can be synthesized using the Skraup, Doebner-Von Miller, or Friedländer synthesis methods, which involve the condensation of aniline derivatives with various aldehydes or ketones under acidic conditions . The thiophene moiety can be synthesized using the Gewald reaction, which involves the condensation of an α-cyanoester with sulfur and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides or thiophene S-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions include quinoline N-oxides, thiophene S-oxides, and various substituted derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to inhibit enzymes like topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways . The thiophene moiety can interact with ion channels and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of quinoline and thiophene moieties, which endows it with a broad spectrum of biological activities and potential applications. This dual functionality makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C29H28N2O3S

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-[(3-methyl-2-phenylquinoline-4-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C29H28N2O3S/c1-3-34-29(33)25-21-15-8-5-9-17-23(21)35-28(25)31-27(32)24-18(2)26(19-12-6-4-7-13-19)30-22-16-11-10-14-20(22)24/h4,6-7,10-14,16H,3,5,8-9,15,17H2,1-2H3,(H,31,32)

InChI Key

MZUMLESOECOQEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.